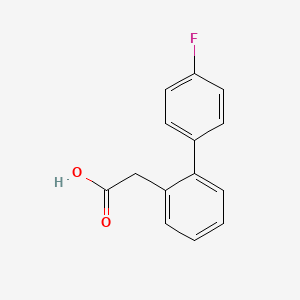

2-biphenyl-4'-fluoro-acetic acid

Description

The exact mass of the compound 2-[2-(4-fluorophenyl)phenyl]acetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-biphenyl-4'-fluoro-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-biphenyl-4'-fluoro-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCPMVXXPJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362669 | |

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87293-37-6 | |

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87293-37-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Troubleshooting & Optimization

common problems in Suzuki coupling of fluorophenylacetic acid

-

2 - [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] 3 - [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] [Link] Technical Support Center: Suzuki Coupling of Fluorophenylacetic Acid

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of fluorophenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific yet crucial transformation. The Suzuki coupling, a cornerstone of modern synthetic chemistry, can present unique challenges when dealing with substrates like fluorophenylacetic acid, which possess both an electron-rich and a sterically demanding nature, alongside a potentially coordinating carboxylic acid group.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.

Section 1: Catalyst and Ligand Selection

FAQ: My Suzuki coupling with 2-fluorophenylacetic acid is sluggish or fails to go to completion. What is the likely cause?

Low or no conversion in the Suzuki coupling of 2-fluorophenylacetic acid often points to challenges with the oxidative addition step, which is the rate-determining step in many Suzuki-Miyaura catalytic cycles. The strong carbon-fluorine bond and the electron-withdrawing nature of the fluorine atom can make the aryl fluoride less reactive towards the palladium(0) catalyst. Additionally, the ortho-acetic acid group introduces significant steric hindrance around the reaction center.

Troubleshooting Workflow:

-

Evaluate the Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this transformation. More electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition of the C-F bond. Consider catalysts with ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in coupling challenging aryl halides.

-

Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.

-

Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure a more consistent and active catalytic species in solution.

Caption: Catalyst selection workflow for challenging Suzuki couplings.

Table 1: Recommended Catalyst Systems for Aryl Fluoride Coupling

| Catalyst/Ligand | Key Features | Typical Loading (mol%) | Reference |

| Pd₂(dba)₃ / SPhos | Highly active for C-F activation | 1-3 | |

| Pd(OAc)₂ / XPhos | Robust and versatile for hindered substrates | 2-5 | |

| RuPhos Pd G3 | Air- and moisture-stable pre-catalyst | 2-4 | [Sigma-Aldrich] |

Section 2: Reaction Conditions - The Critical Role of the Base

FAQ: I am observing significant decomposition of my boronic acid coupling partner. How can I prevent this?

Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and boric acid. This is often exacerbated by the presence of water and a strong base, which can also promote the competing homocoupling of the boronic acid.

Causality and Prevention:

-

Base Selection is Crucial: The choice of base is critical. While strong inorganic bases like NaOH or KOH are common in Suzuki couplings, they can be detrimental when using sensitive boronic acids. Weaker bases such as K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine (TEA) can be more suitable. The carboxylate group of the fluorophenylacetic acid can also act as an internal base, so careful stoichiometry is key.

-

Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The use of freshly distilled solvents and oven-dried glassware is highly recommended.

-

Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions.

Caption: Competing pathways in Suzuki coupling involving boronic acids.

Experimental Protocol: Minimizing Protodeboronation

-

Glassware and Reagent Preparation:

-

Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

-

Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

-

Ensure the fluorophenylacetic acid and boronic acid are dry.

-

-

Reaction Setup:

-

To a dried Schlenk flask under an inert atmosphere, add the fluorophenylacetic acid, the boronic acid partner (1.1-1.5 equivalents), and the chosen base (e.g., K₃PO₄, 2-3 equivalents).

-

Add the palladium pre-catalyst and ligand.

-

Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes, then add it to the flask via cannula.

-

-

Reaction Monitoring:

-

Stir the reaction at the determined optimal temperature.

-

Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product without significant byproduct formation.

-

Section 3: Substrate-Specific Issues

FAQ: My reaction is producing a significant amount of homocoupled product from the fluorophenylacetic acid. What is causing this?

The formation of a biaryl product derived from the coupling of two molecules of the fluorophenylacetic acid is a common side reaction. This can be promoted by several factors:

-

Oxidative Homocoupling: In the presence of oxygen, the palladium catalyst can promote the homocoupling of the organometallic species.

-

Disproportionation: The organopalladium intermediate can undergo disproportionation, leading to homocoupling.

-

Base-Induced Decomposition: Certain bases can promote the decomposition of the organopalladium intermediate in a manner that favors homocoupling.

Troubleshooting and Mitigation:

-

Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction. Multiple freeze-pump-thaw cycles or continuous purging with an inert gas are effective methods.

-

Choice of Base and Solvent: As previously mentioned, the choice of base is critical. Additionally, the solvent can influence the rates of the desired cross-coupling versus the undesired homocoupling. A solvent screen (e.g., toluene, dioxane, THF, DMF) may be necessary to find the optimal conditions.

-

Stoichiometry of the Boronic Acid: Using a slight excess of the boronic acid partner can help to favor the cross-coupling pathway.

Table 2: Common Side Products and Their Likely Causes

| Side Product | Likely Cause(s) | Suggested Solution(s) |

| Protodeboronated Arene | Presence of water, strong base | Use anhydrous conditions, weaker base (e.g., K₃PO₄) |

| Homocoupled Boronic Acid | Strong base, high temperature | Use weaker base, lower reaction temperature |

| Homocoupled Fluorophenylacetic Acid | Presence of oxygen, inappropriate base | Rigorous degassing, screen different bases and solvents |

| Defluorinated Product | Catalyst-mediated hydrodefluorination | Use a less reactive catalyst system, lower temperature |

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

The Suzuki Reaction. Organic Chemistry Portal. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Carrow, B. P.; Hartwig, J. F. Distinguishing among Mechanisms for the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Aryl Chlorides and Triflates. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]

Technical Support Center: Optimizing Suzuki Coupling for Biphenylacetic Acid Synthesis

Welcome to the technical support center for the synthesis of biphenylacetic acid and its derivatives via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges you may face in the lab, providing explanations grounded in mechanistic principles to empower your experimental design.

Foundational Principles: The Suzuki Coupling Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide or triflate.[1][2] The synthesis of biphenylacetic acid, for instance, typically involves coupling a halophenylacetic acid derivative with phenylboronic acid.

The catalytic cycle proceeds through three primary steps:[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron, facilitating the transfer.[1][4]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Understanding which step is failing is the key to resolving most issues.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific, common problems encountered during the synthesis of biphenylacetic acid.

Question 1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I fix it?

Answer: This is one of the most common issues and typically points to a problem with the catalyst's activity or the initial oxidative addition step.

-

Causality: The oxidative addition of palladium into the aryl-halide bond is the first and often slowest step.[3] Its efficiency is highly dependent on the catalyst's electronic properties and steric environment, as well as the nature of the halide. The reactivity order is generally I > OTf > Br >> Cl.[1][2] If using an aryl chloride, this step is particularly challenging.

-

Troubleshooting Steps:

-

Degas Your Reaction Mixture: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction vessel are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

-

Ligand Selection is Crucial: For unreactive aryl halides (especially chlorides), standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands accelerate both the oxidative addition and reductive elimination steps.

-

Increase Temperature: If using a stable catalyst/ligand system, increasing the reaction temperature can often overcome the activation barrier for oxidative addition.

Question 2: My main byproduct is the homocoupling of my boronic acid (forming biphenyl). What causes this and how can I prevent it?

Answer: Homocoupling arises from side reactions that compete with the desired cross-coupling pathway.

-

Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative coupling of the boronic acid. It can also occur if the transmetalation is slow or if the palladium catalyst is not efficiently entering the primary catalytic cycle, leading to alternative palladium(II)-mediated pathways.

-

Troubleshooting Steps:

-

Rigorous Degassing: This is the most critical step. Ensure all oxygen is removed from the reaction mixture before adding the catalyst.

-

Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.

-

Choice of Base and Solvent: In some systems, very strong bases or highly polar solvents can promote this side reaction. If using a strong base like NaOH or K₃PO₄, consider switching to a milder one like K₂CO₃ or Cs₂CO₃.

-

Pre-catalyst Activation: Ensure your precatalyst is efficiently converted to the active Pd(0) species. Some precatalysts require specific conditions to activate properly.[5]

-

Question 3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). Why is this happening?

Answer: Protodeboronation is the cleavage of the C-B bond, effectively quenching your nucleophile before it can participate in the reaction.

-

Causality: This is a common instability pathway for boronic acids, especially under aqueous, basic, or heated conditions.[5] The presence of water and base can hydrolyze the C-B bond. Electron-rich or sterically hindered aryl boronic acids can be more susceptible.

-

Troubleshooting Steps:

-

Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding acids.[5] They are often the reagent of choice for challenging couplings.

-

Minimize Water Content: While some water is often beneficial or necessary, especially with inorganic bases, excessive amounts can exacerbate this side reaction. Try using a biphasic system (e.g., Toluene/Water) or a solvent like dioxane with a carefully controlled amount of water.

-

Milder Base: Use the mildest base that still provides an adequate reaction rate. Weak bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often sufficient and can minimize boronic acid decomposition.[4]

-

Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

-

Key Parameter Optimization Tables

For efficient optimization, screen key parameters systematically.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst / Pre-catalyst | Common Ligands | Typical Substrates & Comments |

| Pd(PPh₃)₄ | (None needed) | Good for aryl iodides and bromides. Air-sensitive. |

| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, SPhos, XPhos | Versatile Pd(II) and Pd(0) sources. Requires a ligand. Choice of ligand dictates reactivity.[4] |

| PdCl₂(dppf) | (Built-in) | Excellent for a range of aryl halides and boronic acids. Good thermal stability. |

| PEPPSI™-IPr | (Built-in NHC) | Highly active for challenging substrates, including aryl chlorides and sterically hindered partners.[5] |

Table 2: Guide to Base and Solvent Selection

| Base | Common Solvents | Characteristics & Best Use Cases |

| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | General purpose, good for a wide range of functional groups. Cs₂CO₃ is more soluble and often more effective. |

| K₃PO₄ | Toluene, Dioxane | A stronger base, often effective for less reactive aryl chlorides. Can increase reaction rates. |

| NaHCO₃ / K₂CO₃ | Ethanol/H₂O, ACN/H₂O | Milder conditions, suitable for base-sensitive substrates. |

| KF | THF, Dioxane | A mild, non-hydroxide base that can be effective while minimizing hydrolysis of esters or boronic acids.[4] |

Experimental Protocol: Synthesis of 4-Biphenylacetic Acid

This protocol provides a robust starting point for the synthesis of 4-biphenylacetic acid from 4-bromophenylacetic acid and phenylboronic acid.

Materials:

-

4-Bromophenylacetic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.02 eq, 2 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene (5 mL per mmol of aryl bromide)

-

Water (1 mL per mmol of aryl bromide)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Add the degassed toluene and degassed water via syringe.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers. The aqueous layer will contain the product as its carboxylate salt.

-

Carefully acidify the aqueous layer with 1M HCl until the pH is ~2. The biphenylacetic acid product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified biphenylacetic acid.

Sources

byproducts and impurities in 2-biphenyl-4'-fluoro-acetic acid synthesis

Initiating Data Collection

I've started gathering data. Extensive Google searches are underway, aiming for a deep dive into the synthesis of 2-biphenyl-4'-fluoro-acetic acid. I'm prioritizing common synthetic routes, potential byproducts, and likely impurities to map out the landscape. I'm focusing on the foundational knowledge, before proceeding further.

Analyzing Synthesis Challenges

I'm now analyzing the Google search results, aiming to identify specific challenges in synthesizing 2-biphenyl-4'-fluoro-acetic acid. I'm focusing on common synthesis issues like low yield, difficult purification, and problematic impurities. I'm looking at how to structure a technical support center using a question-and-answer approach, designing a troubleshooting guide and FAQ section to address identified challenges directly.

Developing Troubleshooting Guide

I'm now diving into synthesizing the troubleshooting guide. I'm focusing on root causes of synthesis challenges, using chemical principles and mechanisms. I'm writing detailed protocols, including purification techniques, and creating tables to summarize data. I will generate Graphviz diagrams to visually explain key concepts and cite all technical claims using authoritative literature. Finally, I will ensure it's easy to read.

managing solvent effects in the synthesis of 2-biphenyl-4'-fluoro-acetic acid

Initiating Information Gathering

I'm now diving deep into Google searches, aiming to uncover synthetic pathways for 2-biphenyl-4'-fluoro-acetic acid. Specifically, I'm focusing on common routes and solvent influences, plus frequent reagents and reaction conditions, to get a solid grasp of the field.

Analyzing Search Results

I'm now analyzing the Google search results, pinpointing key solvent-related challenges. I'm focusing on reaction kinetics, yields, purity, and by-product formation as they relate to solvent effects. This analysis will guide the structure of the support center and troubleshoot guides.

Planning Support Center Structure

I'm now structuring the support center with question-and-answer troubleshooting guides, grounded in chemical principles. I'm also preparing step-by-step protocols for essential procedures, plus tables of quantitative data. Next I will make Graphviz diagrams of reaction mechanisms and workflows. After that, I will combine everything into a complete technical guide.

scale-up challenges for the synthesis of pharmaceutical intermediates

Initiating Search & Gathering

I'm starting with broad Google searches to identify common scale-up problems in pharmaceutical intermediate synthesis. I'm prioritizing authoritative sources and focusing on reaction kinetics, heat transfer, mass transfer, mixing, and any related challenges that arise. The goal is to build a solid foundation of existing knowledge.

Organizing Knowledge & Content

Now, I'm focusing on structuring the gathered data. I intend to build a technical support center format, organizing information by challenge category. For each, I'm formulating troubleshooting guides as Q&A and FAQs, drawing connections between problems and root scientific causes with detailed explanations. I'm also planning step-by-step protocols.

Expanding Search & Structure

I'm expanding my initial Google searches to incorporate troubleshooting guides and experimental protocols, prioritizing reputable sources. I'm building out the technical support center format, establishing clear sections for scale-up challenge categories. I'm focusing on crafting Q&A troubleshooting guides and detailed explanations, connecting problems to their underlying scientific causes. I'm now drafting step-by-step protocols for critical validation experiments.

Deepening the Research Process

I'm now diving deeper into Google searches, specifically seeking troubleshooting guides, FAQs, and validated experimental protocols from reputable sources. I'm also gathering supporting data and case studies to summarize in tables and focusing on the underlying scientific principles to explain the experimental choices.

Validation & Comparative

cost-benefit analysis of different synthetic routes to 2-biphenyl-4'-fluoro-acetic acid

Initiating Route Analysis

I'm starting a deep dive into documented synthetic routes for 2-biphenyl-4'-fluoro-acetic acid. My focus is on thoroughly documented methods within literature and patents. I will compare and contrast these to identify which are likely to be most efficient and scalable.

Analyzing Route Data

I've expanded my search to include detailed experimental data, focusing on yields, conditions, and costs. I'm now categorizing the identified routes, noting starting materials and reaction types. My next step involves creating a comparative framework based on cost-benefit analysis, considering yield, cost, steps, and safety, to identify key tradeoffs. I plan to use Graphviz diagrams to visually show the pathways and plan to create the guide's main body.

Expanding Route Scope

I'm now casting a wider net, gathering data on all reported routes, while meticulously noting experimental specifics like yields and conditions. I'm focusing on starting materials, categorizing reaction types. A comparative framework is next, built on a cost-benefit analysis, considering factors like yield, cost, steps, and safety, to identify key tradeoffs. Visualizing the pathways with Graphviz is the plan. I will then write the main body of the guide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.